

Protocol for N-Acetylation of 2-Bromo-5-methoxyaniline

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Compound of Interest

Compound Name: 2-Bromo-5-methoxyaniline

Cat. No.: B1269708

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Application Notes

This document provides a detailed protocol for the N-acetylation of **2-Bromo-5-methoxyaniline** to synthesize N-(2-Bromo-5-methoxyphenyl)acetamide. This reaction is a crucial transformation in organic synthesis, often employed to protect the amino group or as a step in the synthesis of more complex molecules, including pharmaceutical intermediates.^{[1][2]} The procedure involves the reaction of the aniline with acetic anhydride, a common and effective acetylating agent. The amino group of **2-Bromo-5-methoxyaniline** acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride in a nucleophilic acyl substitution reaction.^{[3][4][5]} The resulting amide is a valuable building block in medicinal chemistry.^[1]

Data Presentation

A summary of the physicochemical properties of the starting material and the final product is provided below. This information is essential for handling, characterization, and safety considerations.

Property	2-Bromo-5-methoxyaniline (Starting Material)	N-(2-Bromo-5-methoxyphenyl)acetamide (Product)
CAS Number	59557-92-5[6][7][8]	123027-99-6[1][9][10]
Molecular Formula	C ₇ H ₈ BrNO[6]	C ₉ H ₁₀ BrNO ₂ [1][9]
Molecular Weight	202.05 g/mol [6][7]	244.08 g/mol [9]
Appearance	Solid-Liquid Mixture[7]	White powder[1]
Boiling Point	280.1 °C[7]	Not available
Melting Point	Not available	Not available
Solubility	Not available	Not available
IUPAC Name	2-bromo-5-methoxyaniline[6]	N-(2-bromo-5-methoxyphenyl)acetamide[9]

Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.[5][11][12]

Materials:

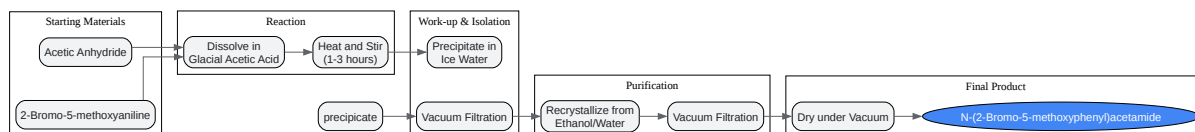
- **2-Bromo-5-methoxyaniline**
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Sodium acetate (optional, as base)
- Deionized water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

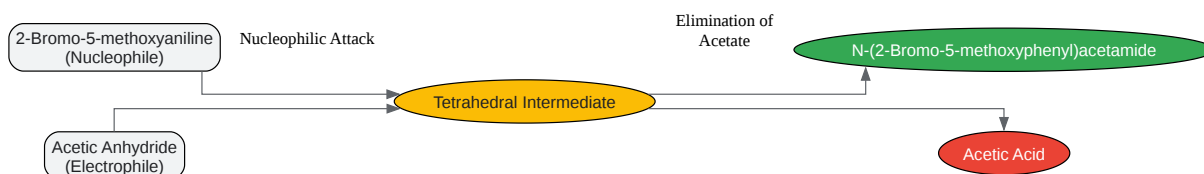
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **2-Bromo-5-methoxyaniline** (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
- **Addition of Acetylating Agent:** To the stirred solution, slowly add acetic anhydride (1.1 - 1.5 equivalents). An alternative procedure involves the use of a base like sodium acetate to neutralize the acetic acid byproduct.[\[11\]](#)
- **Reaction Conditions:** Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
- **Isolation of Crude Product:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acid and other water-soluble impurities.
- **Purification:** The crude N-(2-Bromo-5-methoxyphenyl)acetamide can be purified by recrystallization.[\[13\]](#)[\[14\]](#) A common solvent for recrystallization of acetanilides is a mixture of ethanol and water.[\[13\]](#) Dissolve the crude product in a minimum amount of hot ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- **Drying and Characterization:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR).

Visualizations



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Caption: Experimental workflow for the N-acetylation of **2-Bromo-5-methoxyaniline**.



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Caption: Generalized mechanism for the N-acetylation of an aniline.

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